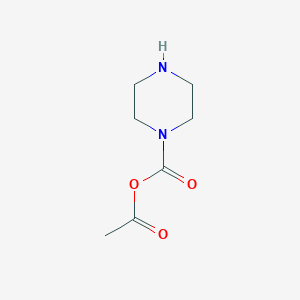
1-Acetoxycarbonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxycarbonylpiperazine (ACP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACP is a derivative of piperazine and has a molecular formula of C8H13N2O3.
Mechanism Of Action
The mechanism of action of 1-Acetoxycarbonylpiperazine is not fully understood. However, it is believed to work by inhibiting the synthesis of DNA and RNA in microorganisms, leading to their death. 1-Acetoxycarbonylpiperazine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical And Physiological Effects
1-Acetoxycarbonylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting their metabolism. 1-Acetoxycarbonylpiperazine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, 1-Acetoxycarbonylpiperazine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Acetoxycarbonylpiperazine is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Another advantage of 1-Acetoxycarbonylpiperazine is its relatively simple synthesis method, making it readily available for laboratory experiments. However, one of the limitations of 1-Acetoxycarbonylpiperazine is its potential toxicity, which may limit its use in certain applications.
Future Directions
For the study of 1-Acetoxycarbonylpiperazine include the development of 1-Acetoxycarbonylpiperazine derivatives with improved properties and the investigation of its potential therapeutic applications.
Synthesis Methods
1-Acetoxycarbonylpiperazine can be synthesized by the reaction of piperazine with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-Acetoxycarbonylpiperazine and hydrogen chloride gas. The synthesis of 1-Acetoxycarbonylpiperazine is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-Acetoxycarbonylpiperazine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 1-Acetoxycarbonylpiperazine is in medicinal chemistry. 1-Acetoxycarbonylpiperazine has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
180031-13-4 |
|---|---|
Product Name |
1-Acetoxycarbonylpiperazine |
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
acetyl piperazine-1-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-6(10)12-7(11)9-4-2-8-3-5-9/h8H,2-5H2,1H3 |
InChI Key |
GZJWWFGMRQPCNH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(=O)N1CCNCC1 |
Canonical SMILES |
CC(=O)OC(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



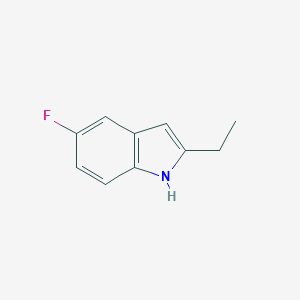

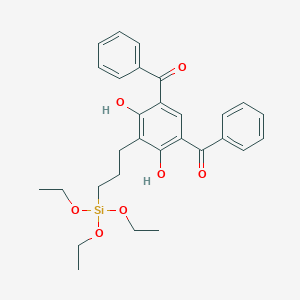
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
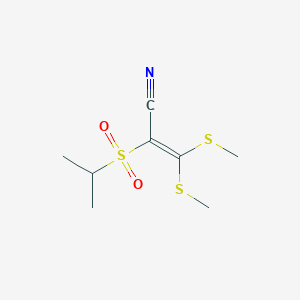
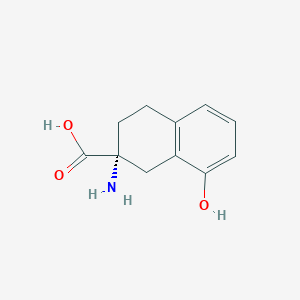
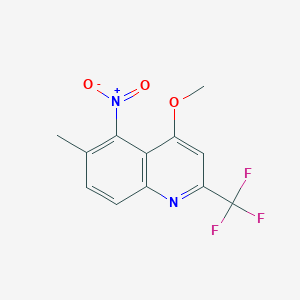
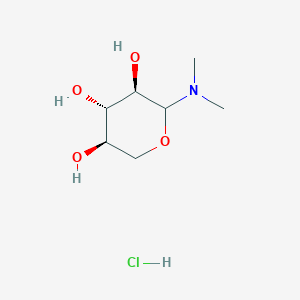
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
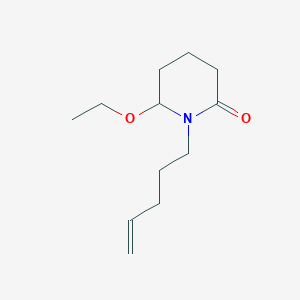
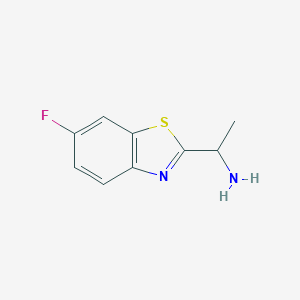

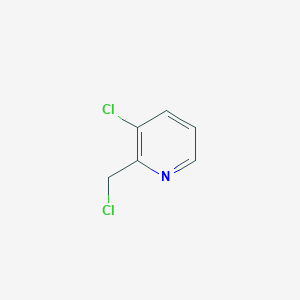
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)